molecular formula C48H45F12N3O5PPdS+ B6301835 [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) CAS No. 1810068-35-9

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B6301835
CAS No.: 1810068-35-9
M. Wt: 1141.3 g/mol
InChI Key: RWCHWNJDFGWFOD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)” is a highly complex chemical entity It consists of multiple functional groups and elements, including palladium, which is often used in catalysis

Mechanism of Action

Target of Action

Palladacycle Gen. 4, also known as SPhos Palladacycle Gen. 4, is a type of palladacycle . Palladacycles are complexes containing at least one carbon-palladium bond . They are intermediates in many palladium-catalyzed transformations . The primary targets of Palladacycle Gen. 4 are the carbon atoms in organic compounds .

Mode of Action

Palladacycle Gen. 4 interacts with its targets through a process known as cyclopalladation . This process involves the formation of a carbon-palladium bond, which is a key step in many palladium-catalyzed transformations . The interaction of Palladacycle Gen. 4 with its targets results in the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

Palladacycle Gen. 4 affects various biochemical pathways, primarily those involving carbon-carbon and carbon-heteroatom bond formations . These pathways are crucial in organic synthesis, including the synthesis of complex organic molecules . The downstream effects of these pathways can lead to the formation of a wide range of organic compounds .

Pharmacokinetics

Instead, it facilitates chemical reactions without being consumed in the process .

Result of Action

The molecular and cellular effects of Palladacycle Gen. 4’s action primarily involve the formation of new carbon-carbon or carbon-heteroatom bonds . This can lead to the synthesis of a wide range of organic compounds . In some cases, Palladacycle Gen. 4 has been shown to induce apoptotic cell death in certain cancer cells .

Action Environment

The action, efficacy, and stability of Palladacycle Gen. 4 can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the presence of a suitable base is necessary for the cyclopalladation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise conditions. The process might include:

    Formation of the Phosphanium Salt: This step could involve the reaction of a phosphine with an appropriate halide under controlled temperature and pressure.

    Introduction of Methanesulfonic Acid: This step might require the use of methanesulfonyl chloride in the presence of a base to form the methanesulfonic acid derivative.

    Formation of the Palladium Complex: This step could involve the reaction of the phosphanium salt with a palladium precursor, such as palladium chloride, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino groups.

    Reduction: Reduction reactions could occur at the palladium center, especially in catalytic cycles.

    Substitution: The compound might participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce palladium(0) complexes.

Scientific Research Applications

Chemistry

    Catalysis: The palladium center suggests potential use in catalytic reactions, such as cross-coupling reactions.

    Material Science: The compound’s unique structure might be explored for creating novel materials with specific properties.

Biology

    Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving palladium.

    Drug Development: Its complex structure might be investigated for potential therapeutic applications.

Medicine

    Diagnostic Agents: The compound might be used in imaging techniques due to its unique properties.

    Therapeutic Agents: Research might explore its potential as a therapeutic agent in treating specific diseases.

Industry

    Manufacturing: The compound could be used in the manufacturing of advanced materials.

    Environmental Applications: Its catalytic properties might be harnessed for environmental remediation processes.

Comparison with Similar Compounds

Similar Compounds

    [2,6-bis(dimethylamino)phenyl]phosphanium Compounds: These compounds share the phosphanium core and might exhibit similar catalytic properties.

    Palladium Complexes: Other palladium complexes might be compared in terms of their catalytic efficiency and stability.

    Methanesulfonic Acid Derivatives: These compounds might be compared in terms of their reactivity and applications.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and elements. This complexity might confer unique properties, such as enhanced catalytic activity or specific interactions with biological targets.

Properties

IUPAC Name

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCHWNJDFGWFOD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H45F12N3O5PPdS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.